

In-Depth Technical Guide: Physicochemical Properties of Antitubercular Agent-27

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antitubercular agent-27*

Cat. No.: *B12420325*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubercular agent-27 is a potent compound identified for its significant activity against *Mycobacterium tuberculosis*, including resistant strains. This technical guide provides a comprehensive overview of its known biological activities and predicted physicochemical properties. The information herein is intended to support further research and development of this promising antitubercular candidate.

Biological Activity

Antitubercular agent-27 has demonstrated potent inhibitory effects against the H37Rv strain of *Mycobacterium tuberculosis* and various resistant isolates. The compound exhibits effective intracellular antimycobacterial activity with low cytotoxicity, highlighting its potential as a therapeutic agent.^[1]

Quantitative Biological Data Summary

Parameter	Value (µM)	Target Strain/Condition
IC50	3.2	M. tuberculosis H37Rv
MIC	7.8	M. tuberculosis H37Rv
IC90	7.0	M. tuberculosis H37Rv
IC50	2.4	FQ-R1 (Fluoroquinolone-Resistant)
MIC	3.2	FQ-R1 (Fluoroquinolone-Resistant)
IC90	3.0	FQ-R1 (Fluoroquinolone-Resistant)
IC50	100	INH-R1 (Isoniazid-Resistant)
MIC	140	INH-R1 (Isoniazid-Resistant)
IC90	120	INH-R1 (Isoniazid-Resistant)
IC50	120	INH-R2 (Isoniazid-Resistant)
MIC	160	INH-R2 (Isoniazid-Resistant)
IC90	142	INH-R2 (Isoniazid-Resistant)
IC50	1.3	RIF-R1 (Rifampicin-Resistant)
MIC	2.4	RIF-R1 (Rifampicin-Resistant)
IC90	2.2	RIF-R1 (Rifampicin-Resistant)
IC50	3.1	RIF-R2 (Rifampicin-Resistant)
MIC	4.2	RIF-R2 (Rifampicin-Resistant)
IC90	3.5	RIF-R2 (Rifampicin-Resistant)
IC50	0.23	Low Oxygen Condition
MIC	0.80	Low Oxygen Condition
IC90	0.43	Low Oxygen Condition

IC50	0.27	Normal Oxygen Condition
MIC	0.45	Normal Oxygen Condition
IC90	0.35	Normal Oxygen Condition
Intracellular IC50	1.45	
Intracellular IC90	1.61	
Cytotoxicity IC50	>100	

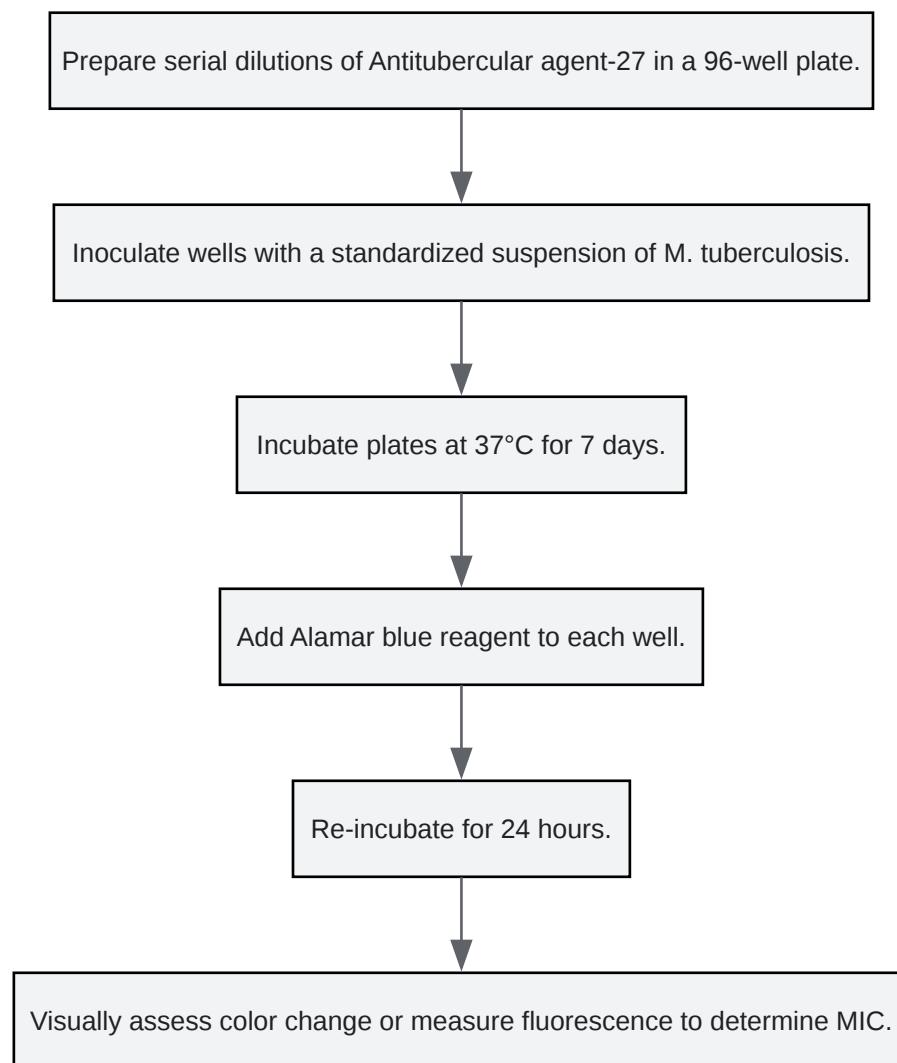
Physicochemical Properties

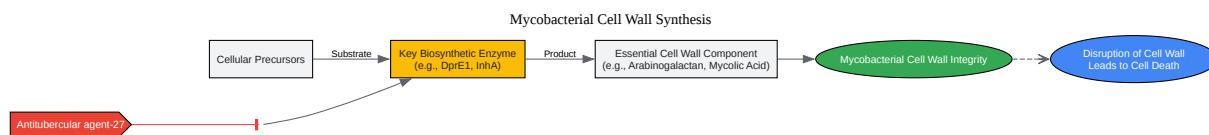
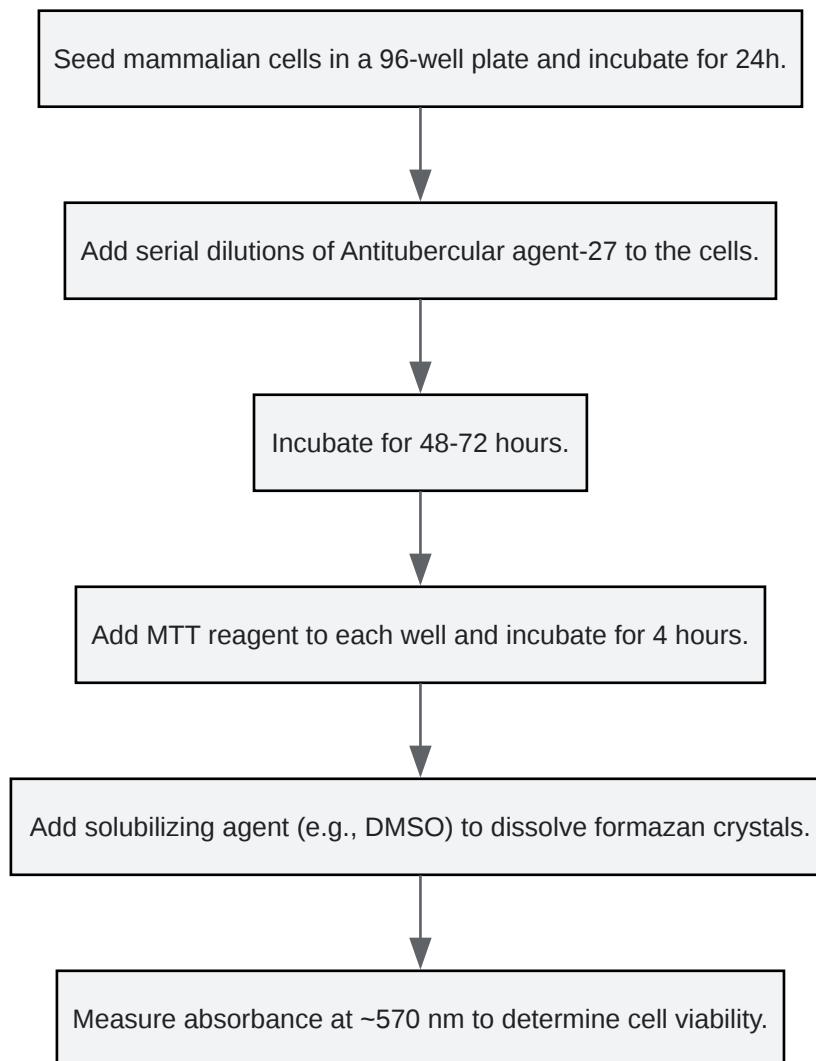
Detailed experimental data on the physicochemical properties of **Antitubercular agent-27** are not readily available in the public domain. Therefore, in silico predictions have been generated based on its chemical structure (C14H8BrN3O3).

Predicted Physicochemical Data

Property	Predicted Value
Molecular Weight	342.14 g/mol
Melting Point	250-300 °C (Decomposition likely)
Boiling Point	550-650 °C (Predicted)
Aqueous Solubility	Low (Predicted LogS: -4 to -5)
pKa (most acidic)	~7.5-8.5
pKa (most basic)	~1.5-2.5
LogP	~3.5-4.5

Disclaimer: These values are computationally predicted and have not been experimentally verified.


Experimental Protocols



The following sections detail generalized experimental protocols that can be adapted for the determination of the biological and physicochemical properties of **Antitubercular agent-27**.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of an antitubercular agent is the microplate Alamar blue assay (MABA).

Workflow for MIC Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of Antitubercular Agent-27]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12420325#physicochemical-properties-of-antitubercular-agent-27>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com